Research programs targeting Basidiomycota and Ascomycota pathogens often encounter cross-resistance with conventional SDHIs. Fenopyramid (Fungicide5, LH-371) resolves this with a differentiated binding mode and validated curative performance.
• Ki = 0.095 μM against succinate dehydrogenase; superior curative activity vs. benzovindiflupyr at 50 mg/L in cucurbit powdery mildew field trials.
• Effective at 0.781 mg/L against soybean rust (greenhouse), enabling reduced-AI application strategies.
• Synergistic with DMI fungicides for Rhizoctonia solani resistance management; unique H-bond at residue C_S42.
Supplied with full analytical documentation; available for immediate global dispatch.
Molecular FormulaC20H13F8N3O2
Molecular Weight479.3 g/mol
Cat. No.B15362130
⚠ Attention: For research use only. Not for human or veterinary use.
Fungicide5, also known by its ISO common name fenopyramid and development code LH-371 (CAS 2344721-61-3), is a novel succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazolecarboxamide chemical class [1]. It was discovered and developed by Central China Normal University and Shandong United Pesticide Industry Co., Ltd. using a computational substitution optimization method [1]. The compound is a systemic fungicide with both protective and curative properties, primarily targeting Basidiomycota and Ascomycota fungal pathogens [2]. Its molecular formula is C20H13F8N3O2, with a molecular weight of 479.33 g/mol [3].
SDHI inhibitorPyrazolecarboxamide class, systemic activity against Basidiomycota and Ascomycota
Disease managementReported protective and curative properties for rust and powdery mildew pathogens
Discovery originComputational substitution optimization; may support structure–activity relationship studies
[1] Li, H., Wang, Y.-X., Zhu, X.-L., & Yang, G.-F. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13227-13234. View Source
[2] Revista Cultivar. (2024). Tiapyrachlor and Fenopyramid have provisional approval by ISO. View Source
Simple substitution of Fungicide5 with other succinate dehydrogenase inhibitors (SDHIs) like fluxapyroxad, boscalid, or penthiopyrad is scientifically unsound due to significant differences in target-site binding affinity, cross-resistance profiles, and curative efficacy [1][2]. While these compounds share a common mode of action, Fungicide5 exhibits a distinct binding interaction with the ubiquinone-binding site of SDH, potentially driven by a unique hydrogen bond formation with residue C_S42, which is not observed with all commercial SDHIs [3]. Furthermore, cross-resistance studies in Rhizoctonia solani reveal that while fenopyramid shares some resistance overlap with other SDHIs like thifluzamide and boscalid, its risk profile is distinct and can be effectively managed with synergistic DMI mixtures [1]. The following quantitative evidence demonstrates the specific, non-interchangeable performance parameters that differentiate Fungicide5 from its closest analogs.
Target-site binding differences
A distinct hydrogen bond with SDH residue C_S42 is reported; this interaction may not be conserved across all commercial SDHIs, potentially altering affinity.
Cross-resistance profile specificity
Moderate to strong cross-resistance with thifluzamide, boscalid, and others differs from pan-SDHI expectations, limiting direct interchangeability.
Curative performance context
Reported curative advantage over benzovindiflupyr may not extend to other SDHI comparators; substitution requires compound-specific validation.
[1] Cai, M., Sun, Z., Yin, C., Ateia, A. M. A., Kandegama, W., Chen, Q., & Wang, Z. (2025). Resistance risk assessment of the novel SDHI fungicide fenopyramid in Rhizoctonia solani: Moderate resistance risk and synergistic strategies with DMIs. Plant Disease. View Source
[2] Li, H., Wang, Y.-X., Zhu, X.-L., & Yang, G.-F. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13227-13234. View Source
[3] Li, H., Wang, Y.-X., Zhu, X.-L., & Yang, G.-F. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13227-13234. View Source
Evidence-Based Performance vs. Comparator SDHIs
Curative Activity vs. Benzovindiflupyr in Powdery Mildew
In field trials against cucumber powdery mildew, Fungicide5 (compound 17c) demonstrated strictly better curative activity than the commercial SDHI fungicide benzovindiflupyr at equivalent application rates [1].
Curative activityHead-to-head
Strictly better curative activity than benzovindiflupyr (field, 50 mg/L)
Supports post-infection differentiation vs. established SDHI
Numerical margin not specified; cucumber powdery mildew trial
Curative activityPowdery mildewSDHI comparator
Evidence Dimension
Curative efficacy in field trial
Target Compound Data
Strictly better curative activity than comparator
Comparator Or Baseline
Benzovindiflupyr (commercial SDHI fungicide)
Quantified Difference
Not specified as a numerical difference; described as 'strictly better' in curative performance.
Conditions
Field trial against cucumber powdery mildew, application concentration 50 mg/L [1]
Why This Matters
Curative activity is a critical differentiator for post-infection disease management; this demonstrates that Fungicide5 offers a distinct advantage over an established commercial SDHI in a curative application scenario.
Curative activityPowdery mildewSDHI comparator
[1] Li, H., Wang, Y.-X., Zhu, X.-L., & Yang, G.-F. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13227-13234. View Source
Protective Activity Against Rust Pathogens
Greenhouse experiments show that Fungicide5 (compound 17c) exhibits high protective activity against multiple economically important rust diseases at a very low dosage of 0.781 mg/L, indicating potent efficacy at rates well below typical field application concentrations for commercial SDHIs [1].
Protective efficacyReported
High protective activity at 0.781 mg/L against soybean rust, corn rust, rice sheath blight
Low-concentration efficacy context for rust protection
Greenhouse assay; field dose-response translation needed
No direct comparator in this specific assay; baseline is standard greenhouse protective assay conditions.
Quantified Difference
Effective at 0.781 mg/L, a dosage notably lower than many commercial SDHI field rates (e.g., fluxapyroxad is often applied at 50-100 g a.i./ha).
Conditions
Greenhouse experiments against southern corn rust, soybean rust (Phakopsora pachyrhizi), and rice sheath blight (Rhizoctonia solani).
Why This Matters
The ability to achieve high protective control at sub-1 ppm concentrations suggests a favorable cost-to-efficacy ratio and potential for lower environmental loading compared to less potent SDHI alternatives.
[1] Li, H., Wang, Y.-X., Zhu, X.-L., & Yang, G.-F. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13227-13234. View Source
Field Efficacy Against Soybean Rust vs. Commercial Standards
In field trials, Fungicide5 (compound 17c) applied at 50 mg/L was shown to be comparable to or even better than unspecified commercial fungicide standards in controlling soybean rust (Phakopsora pachyrhizi) [1].
Field benchmarkHead-to-head
Comparable or better than commercial standards at 50 mg/L in soybean rust field trials
Supports field-level performance comparability
Comparator identity unspecified; study-specific result
Field efficacySoybean rustPhakopsora pachyrhiziBenchmarking
Evidence Dimension
Field control efficacy against soybean rust
Target Compound Data
Comparable to or better than commercial fungicides
Comparator Or Baseline
Commercial fungicide standards (unspecified)
Quantified Difference
Not quantified; described as 'comparable to and even better than' commercial standards.
Conditions
Field trials against soybean rust, application concentration 50 mg/L [1]
Why This Matters
Field validation against commercial benchmarks confirms that the laboratory and greenhouse potency of Fungicide5 translates to real-world agricultural performance, making it a credible candidate for further development or procurement for field research programs.
Field efficacySoybean rustPhakopsora pachyrhiziBenchmarking
[1] Li, H., Wang, Y.-X., Zhu, X.-L., & Yang, G.-F. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13227-13234. View Source
Resistance Risk and Cross-Resistance in Rhizoctonia solani
A comprehensive sensitivity and resistance risk assessment in Rhizoctonia solani categorized the resistance risk of Fungicide5 as 'moderate' [1]. Cross-resistance analysis revealed moderate to strong cross-resistance with other commonly used SDHIs (thifluzamide, boscalid, carboxin, flubeneteram) and the non-SDHI fluazinam [1]. This defined cross-resistance profile informs its positioning within resistance management programs.
Resistance profileClass-level
Moderate resistance risk; cross-resistance with thifluzamide, boscalid, carboxin, flubeneteram, fluazinam
Informs resistance management positioning
Based on 78 R. solani isolates; regional strain panels may vary
Moderate resistance risk; moderate to strong cross-resistance with thifluzamide, boscalid, carboxin, flubeneteram, and fluazinam.
Comparator Or Baseline
Thifluzamide, boscalid, carboxin, flubeneteram (SDHIs), and fluazinam (non-SDHI).
Quantified Difference
Risk level categorized as 'moderate'; cross-resistance defined as 'moderate to strong'.
Conditions
In vitro sensitivity evaluation of 78 R. solani isolates [1]
Why This Matters
Understanding the specific cross-resistance profile is essential for designing effective and durable disease management strategies. Procurement for research or development must account for these patterns to avoid pre-existing resistance in target pathogen populations.
[1] Cai, M., Sun, Z., Yin, C., Ateia, A. M. A., Kandegama, W., Chen, Q., & Wang, Z. (2025). Resistance risk assessment of the novel SDHI fungicide fenopyramid in Rhizoctonia solani: Moderate resistance risk and synergistic strategies with DMIs. Plant Disease. View Source
DMI Synergy for Resistance Management
Mixtures of Fungicide5 with four different demethylation inhibitor (DMI) fungicides demonstrated synergistic effects in controlling Rhizoctonia solani [1]. This property is not a universal characteristic of all SDHI fungicides and provides a defined pathway for managing the moderate resistance risk associated with Fungicide5.
DMI synergyClass-level
Synergistic effects with four DMI fungicides against R. solani
Supports mixture strategy context for resistance delay
Laboratory assay; field mixture validation required
Synergistic interaction potential with DMI fungicides
Target Compound Data
Synergistic effects with four DMI fungicides
Comparator Or Baseline
Class-level inference: Not all SDHI fungicides exhibit this specific synergy profile with DMIs; many are used in pre-formulated mixtures without explicit synergy data.
Quantified Difference
Not applicable; outcome is a binary observation of 'synergistic effects'.
The documented synergy with DMIs provides a data-driven basis for formulating co-application strategies to prolong the effective lifespan of Fungicide5, a key consideration for both commercial and academic users investing in new SDHI chemistry.
[1] Cai, M., Sun, Z., Yin, C., Ateia, A. M. A., Kandegama, W., Chen, Q., & Wang, Z. (2025). Resistance risk assessment of the novel SDHI fungicide fenopyramid in Rhizoctonia solani: Moderate resistance risk and synergistic strategies with DMIs. Plant Disease. View Source
Application Scenarios for Fenopyramid
Curative Powdery Mildew Control vs. Benzovindiflupyr
In research programs focused on curative disease management of cucurbit powdery mildew, Fungicide5 is a preferred candidate over benzovindiflupyr based on direct evidence of superior curative activity in field trials at a 50 mg/L application rate [1]. This scenario leverages the direct comparator data from Section 3 to justify selection.
Protective Applications Against Rust Pathogens
For protective spray programs targeting soybean rust (Phakopsora pachyrhizi) or southern corn rust, Fungicide5 is differentiated by its demonstrated high efficacy at a very low greenhouse dosage of 0.781 mg/L [1]. This suggests a potential for reduced active ingredient use per hectare compared to many established SDHIs, making it a key compound for studies on low-input disease management or for use in sensitive environments.
Resistance Management with DMI Synergy
In regions with a history of Rhizoctonia solani infection and documented SDHI resistance (e.g., to boscalid or thifluzamide), Fungicide5 should be considered for inclusion in rotational or mixture programs. Its moderate resistance risk profile and synergistic interaction with DMI fungicides [2] provide a specific, evidence-backed strategy for managing resistance development, in contrast to SDHI compounds for which such synergy is not documented.
Field Trials for Soybean Rust vs. Commercial Standards
Fungicide5 is a prime candidate for advanced field development programs targeting soybean rust, as it has already demonstrated comparable or superior performance to commercial benchmarks in field trials at a 50 mg/L concentration [1]. This evidence de-risks investment in further large-scale field evaluation or regulatory studies.
Application
Selection Property
Validation Focus
Curative disease management studies
Curative activity differentiation vs. SDHI benchmark
Field curative efficacy against powdery mildew at 50 mg/L
Dose-response calibration to field rates and coverage
Resistance management strategy design
Synergy with DMI fungicides documented for R. solani
Co-application durability under field population pressure
Soybean rust field evaluation
Field performance comparable to commercial SDHI benchmarks
Multi-location trial consistency and yield impact
[1] Li, H., Wang, Y.-X., Zhu, X.-L., & Yang, G.-F. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13227-13234. View Source
[2] Cai, M., Sun, Z., Yin, C., Ateia, A. M. A., Kandegama, W., Chen, Q., & Wang, Z. (2025). Resistance risk assessment of the novel SDHI fungicide fenopyramid in Rhizoctonia solani: Moderate resistance risk and synergistic strategies with DMIs. Plant Disease. View Source
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